

Cyclopentyl Methyl Ketone-d4 synonyms

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Compound of Interest

Compound Name: 1-Cyclopentylethanone-d4

Cat. No.: B15352249

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An In-depth Technical Guide to Cyclopentyl Methyl Ketone-d4

This technical guide provides a comprehensive overview of Cyclopentyl Methyl Ketone-d4, a deuterated analog of Cyclopentyl Methyl Ketone. It is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines who require detailed information on this compound. This guide covers its synonyms, chemical properties, and available data, while highlighting the current gaps in publicly accessible, detailed experimental protocols for its synthesis and analysis.

Chemical Identity and Synonyms

Cyclopentyl Methyl Ketone-d4 is known by several synonyms in scientific literature and commercial listings. The consistent use of these synonyms is crucial for accurate information retrieval.

Table 1: Synonyms for Cyclopentyl Methyl Ketone-d4

Primary Name	Additional Synonyms
Cyclopentyl Methyl Ketone-d4	1-Cyclopentylethanone-d4[1], 1-Acetylcyclopentane-d4[1], Acetylcyclopentane-d4[1], Methyl Cyclopentyl Ketone-d4[1], NSC 49209-d4[1]

Physicochemical Properties

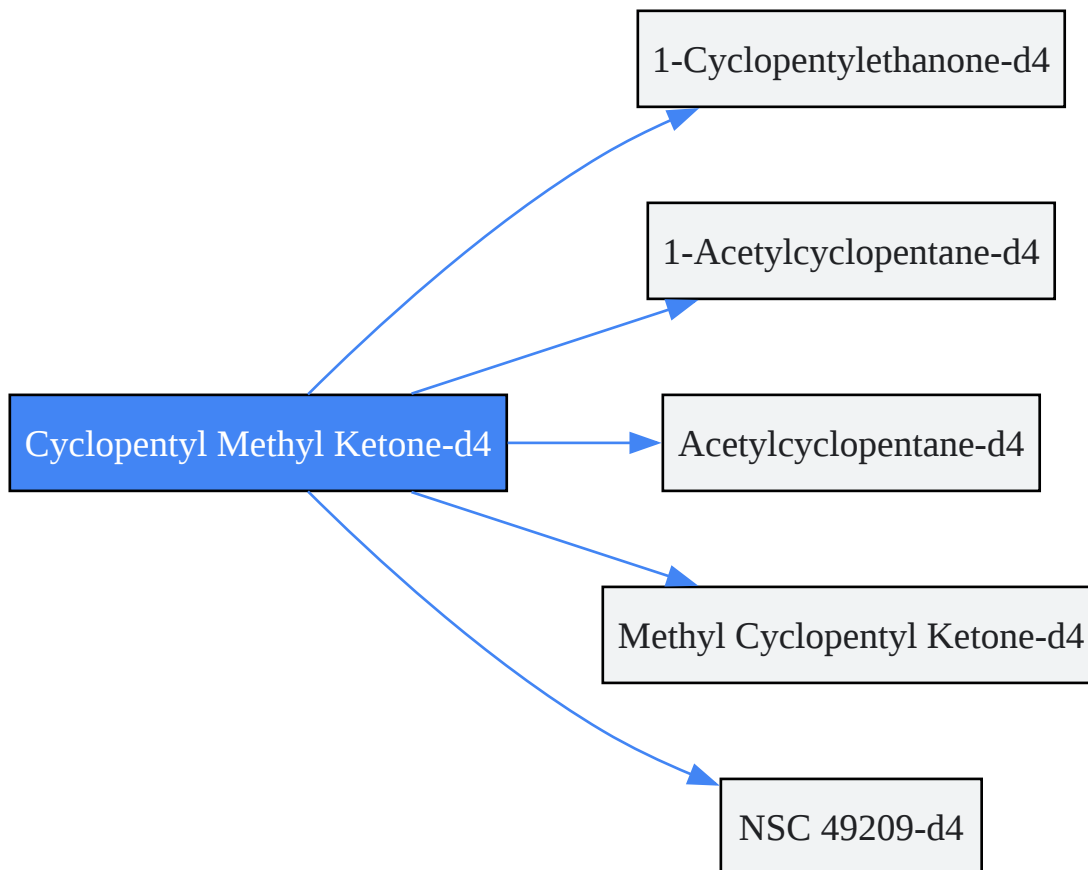
The fundamental physicochemical properties of Cyclopentyl Methyl Ketone-d4 are summarized below. These properties are essential for its handling, application, and analysis.

Table 2: Physicochemical Data for Cyclopentyl Methyl Ketone-d4

Property	Value	Reference
Molecular Formula	C ₇ H ₈ D ₄ O	[1]
Molecular Weight	116.19 g/mol	[1]
Appearance	Neat	[1]

Logical Relationship of Synonyms

The various synonyms for Cyclopentyl Methyl Ketone-d4 all refer to the same chemical entity. The following diagram illustrates the logical relationship between the primary name and its common synonyms.



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Figure 1: Relationship between the primary name and its synonyms.

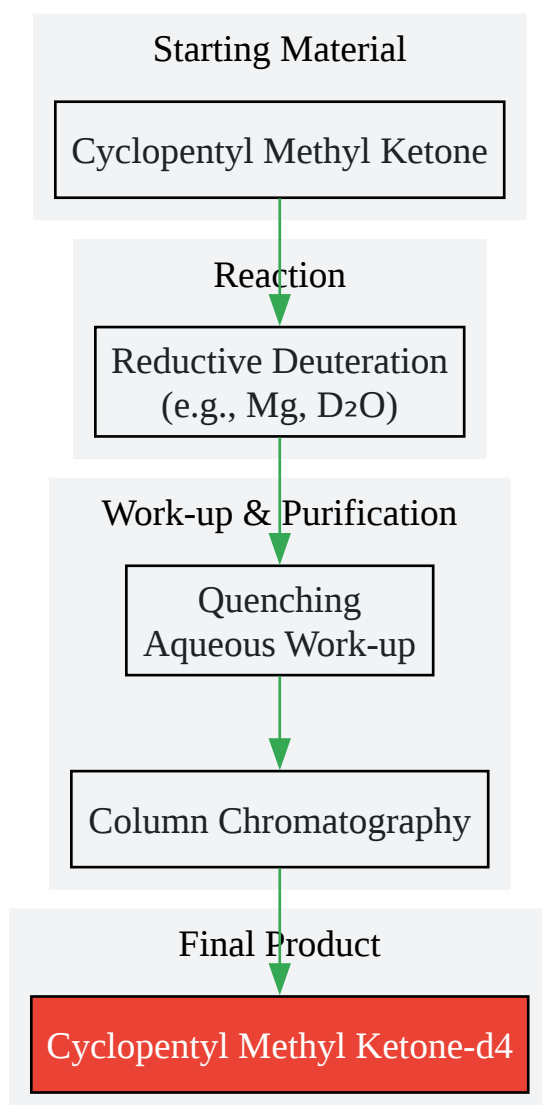
Experimental Protocols

Detailed, publicly available experimental protocols specifically for the synthesis, purification, and analysis of Cyclopentyl Methyl Ketone-d₄ are currently limited. However, general methodologies for the deuterium labeling of ketones can be adapted for its preparation.

General Synthesis Approach: Reductive Deuteration

A common method for introducing deuterium at the α -position to a carbonyl group is through reductive deuteration. A plausible synthetic route for Cyclopentyl Methyl Ketone-d₄ would involve the use of a suitable reducing agent in the presence of a deuterium source, such as deuterium oxide (D₂O).

Conceptual Experimental Workflow:



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Figure 2: A conceptual workflow for the synthesis of Cyclopentyl Methyl Ketone-d4.

Note: This represents a generalized procedure. The specific reaction conditions, such as the choice of reducing agent, solvent, temperature, and reaction time, would need to be optimized for this particular substrate.

Purification

Purification of the final product would likely involve standard laboratory techniques such as extraction and column chromatography to separate the deuterated ketone from any unreacted starting material and reaction byproducts.

Analysis

The successful synthesis and purity of Cyclopentyl Methyl Ketone-d₄ would be confirmed using a combination of analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H NMR would be used to confirm the disappearance of the signals corresponding to the protons at the deuterated positions. ¹³C NMR would show characteristic shifts for the carbonyl and cyclopentyl carbons.
- **Mass Spectrometry (MS):** MS would be used to confirm the molecular weight of the deuterated compound, which will be higher than the non-deuterated analog due to the incorporation of deuterium atoms.

Applications

Deuterated compounds like Cyclopentyl Methyl Ketone-d₄ are valuable tools in various scientific fields:

- **Mechanistic Studies:** The kinetic isotope effect can be studied to elucidate reaction mechanisms.
- **Metabolic Studies:** In drug metabolism studies, deuterated compounds are used as internal standards for quantitative analysis by mass spectrometry.
- **Pharmacokinetic Studies:** Deuteration can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.

Conclusion

Cyclopentyl Methyl Ketone-d₄ is a valuable isotopically labeled compound with important applications in scientific research. While its synonyms and basic properties are well-documented, detailed and specific experimental protocols for its synthesis and characterization are not widely available in the public domain. The information provided in this guide serves as a foundational resource for researchers and scientists, and it is anticipated that more detailed experimental data will become available as the use of this and similar deuterated compounds expands.

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References

- 1. cymitquimica.com [cymitquimica.com]
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